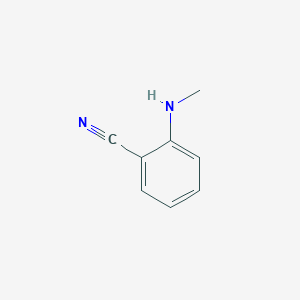

2-(Methylamino)benzonitrile

Description

The exact mass of the compound 2-(Methylamino)benzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Methylamino)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylamino)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIBMGQAICRHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303472 | |

| Record name | 2-(Methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17583-40-3 | |

| Record name | 17583-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-(Methylamino)benzonitrile (CAS No. 17583-40-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of a Versatile Scaffold

In the vast landscape of chemical reagents, certain molecules stand out not for their own inherent biological activity, but for the immense potential they unlock. 2-(Methylamino)benzonitrile is one such compound. At first glance, it is a simple disubstituted benzene ring. However, to the experienced medicinal chemist or process scientist, its true value lies in the strategic placement of its functional groups: a nucleophilic secondary amine and an electrophilic, metabolically stable nitrile. This unique arrangement makes it a highly versatile and sought-after building block in the synthesis of complex heterocyclic systems and pharmacologically active agents. This guide moves beyond a simple recitation of facts to provide a deeper, causality-driven understanding of this molecule, from its fundamental properties to its application in cutting-edge research, grounded in established protocols and safety considerations.

Section 1: Core Physicochemical & Spectroscopic Identity

A molecule's identity is the foundation of its utility. For 2-(Methylamino)benzonitrile, its physical characteristics and spectroscopic fingerprint are the primary tools for its confirmation and quality assessment in any research and development setting.

Physicochemical Properties

The following table summarizes the essential physical and chemical data for 2-(Methylamino)benzonitrile. These parameters are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 17583-40-3 | [1][2][3] |

| Molecular Formula | C₈H₈N₂ | [3][4] |

| Molecular Weight | 132.16 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 70 °C | [3] |

| Boiling Point | 136 °C at 16 Torr | [3] |

| Purity | Typically ≥95-98% | [2] |

| Storage | Store at 2-8°C, sealed in a dry, dark place |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is a non-negotiable step for structure verification. The expected spectral data provides a self-validating system for researchers synthesizing or using this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the ¹H NMR spectrum is expected to show distinct signals. The aromatic protons (4H) will appear in the range of ~6.6-7.5 ppm, with complex splitting patterns due to their coupling and the electronic effects of the two substituents. The N-H proton will likely appear as a broad singlet, the chemical shift of which is concentration-dependent, while the N-methyl group (3H) should present as a sharp singlet or a doublet if coupled to the N-H proton, typically around 2.9-3.1 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will reveal eight distinct carbon signals. The nitrile carbon (C≡N) is characteristically downfield, expected around 117-120 ppm. The six aromatic carbons will resonate in the ~110-150 ppm region, and the N-methyl carbon will be significantly upfield, around 30 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.[5] Additionally, a peak in the region of 3300-3500 cm⁻¹ will correspond to the N-H stretching vibration of the secondary amine.

-

MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 132, corresponding to the molecular weight of the compound.

The logical relationship between the structure and its spectral output is fundamental to its reliable use in synthesis.

Caption: Logical workflow for structural verification.

Section 2: Synthesis, Reactivity, and Application in Drug Discovery

Understanding how 2-(Methylamino)benzonitrile is synthesized and how it behaves chemically is key to leveraging its full potential as a molecular building block.

Synthesis Pathway

A common and logical approach to synthesizing 2-(Methylamino)benzonitrile involves the nucleophilic substitution of an activated aromatic ring. The reaction of 2-fluorobenzonitrile with methylamine is a well-established method. The fluorine atom is a good leaving group, activated by the electron-withdrawing nitrile group at the ortho position, making the substitution feasible.

Caption: Common synthetic route to the target compound.

Chemical Reactivity and Strategic Importance

The power of this molecule lies in the dual reactivity of its amine and nitrile functionalities.

-

The Methylamino Group: As a secondary amine, it is a potent nucleophile. This site is the primary handle for elaboration, readily undergoing N-alkylation, N-acylation, and participating in various coupling reactions to build more complex molecular architectures.

-

The Nitrile Group: The nitrile is a versatile functional group. It is relatively stable under many reaction conditions, making it an excellent placeholder. When desired, it can be:

-

Hydrolyzed to form a carboxylic acid or an amide.

-

Reduced to a primary amine (aminomethyl group).

-

Used as a key coordinating element in metal-catalyzed reactions.

-

Crucially, the nitrile group is recognized in medicinal chemistry as a valuable pharmacophore. It can act as a bioisostere for other functional groups and often serves as a hydrogen bond acceptor, interacting with biological targets.[6]

Application Spotlight: DPP-4 Inhibitors

A compelling example of 2-(Methylamino)benzonitrile's application is in the development of novel quinazolinone derivatives as potential Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of diabetes.[7] In this context, the 2-(methylamino)benzonitrile moiety is not just a starting material but becomes a core component of the final active molecule.

Researchers have synthesized a series of compounds where the methylamino group is elaborated to connect to a quinazolinone core.[7] The benzonitrile portion of the molecule is positioned to interact with key residues in the S1 pocket of the DPP-4 enzyme, with the nitrile group potentially forming critical hydrogen bonds.[7] This demonstrates a rational drug design strategy where the parent scaffold is intentionally chosen for its ability to be chemically modified while retaining a key binding element.

Caption: Role as a scaffold in drug development.

Section 3: Safety, Handling, and Experimental Protocols

Trustworthiness in research begins with safety. A thorough understanding of a compound's hazards and the implementation of rigorous handling protocols are non-negotiable.

Hazard Profile

Data from multiple safety data sheets (SDS) indicate that 2-(Methylamino)benzonitrile should be handled with care. The primary hazards are summarized below.

| Hazard Class | GHS Statements | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed. | [8] |

| Skin Irritation | H315: Causes skin irritation. | [9] |

| Eye Irritation | H319: Causes serious eye irritation. | [9] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [9] |

Protocol: Safe Laboratory Handling

This protocol is a self-validating system designed to minimize exposure and ensure operator safety during routine laboratory use.

-

Engineering Controls:

-

Causality: The compound is a solid that can become airborne and may cause respiratory irritation.

-

Action: Always handle 2-(Methylamino)benzonitrile within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation.[10]

-

-

Personal Protective Equipment (PPE):

-

Handling and Dispensing:

-

Causality: Electrostatic discharge can ignite fine powders.

-

Action: Use anti-static and spark-proof equipment where possible when handling larger quantities.[10] Avoid creating dust. If weighing, do so carefully within the fume hood.

-

-

First Aid Measures:

-

Causality: Immediate and correct response is critical to mitigating harm.

-

Action:

-

In case of skin contact: Immediately wash with plenty of soap and water and seek medical attention.[9]

-

In case of eye contact: Rinse cautiously with water for at least 15-20 minutes, removing contact lenses if possible. Seek immediate medical attention.[9][10]

-

If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and call a physician.[9]

-

If swallowed: Rinse mouth and call a poison center or physician. Do not induce vomiting.[11]

-

-

-

Storage and Disposal:

-

Causality: Improper storage can lead to degradation or accidents.

-

Action: Store in a tightly closed container in a cool, dry, and well-ventilated area, as recommended (2-8°C). Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

-

Conclusion: A Building Block of Strategic Value

2-(Methylamino)benzonitrile, CAS No. 17583-40-3, exemplifies the principle that a molecule's value is often a function of its potential. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its strategically positioned reactive handles make it an invaluable tool for the modern chemist. Its demonstrated role in the synthesis of sophisticated molecular targets, such as DPP-4 inhibitors, underscores its relevance in contemporary drug discovery.[7] By understanding its synthesis, reactivity, and safety profile through the lens of causality and validated protocols, researchers can confidently and effectively deploy this versatile scaffold to build the next generation of innovative chemical entities.

References

-

Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]

-

PubChem. (n.d.). 2-(Methylamino)benzonitrile. [Link]

-

National Center for Biotechnology Information. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

PubMed Central (PMC). (2025). Mid‐infrared Spectroscopy of Protonated Benzonitrile, 2‐Cyanonaphthalene, and 9‐Cyanoanthracene for Astrochemical Consideration. [Link]

Sources

- 1. 2-(methylamino)benzonitrile | 17583-40-3 [chemicalbook.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 2-(methylamino)benzonitrile | 17583-40-3 [amp.chemicalbook.com]

- 4. 2-(Methylamino)benzonitrile | C8H8N2 | CID 292603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mid‐infrared Spectroscopy of Protonated Benzonitrile, 2‐Cyanonaphthalene, and 9‐Cyanoanthracene for Astrochemical Consideration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(Methylamino)benzonitrile: Structure, Properties, and Synthetic Protocols

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical compound 2-(Methylamino)benzonitrile. It provides an in-depth exploration of its molecular structure, physicochemical properties, validated synthetic and purification protocols, and its relevance as a building block in medicinal chemistry.

Introduction: The Strategic Importance of the Aminobenzonitrile Scaffold

In the landscape of modern drug discovery, the benzonitrile moiety is a privileged scaffold. Its unique electronic properties, characterized by the potent electron-withdrawing nature of the nitrile group (-C≡N), fundamentally influence the reactivity and pharmacokinetic profile of a molecule. The nitrile group can act as a bioisostere for various functional groups and is a key hydrogen bond acceptor, enabling precise interactions with biological targets.[1][2] When combined with an amino substituent, as in 2-(Methylamino)benzonitrile, the resulting molecule becomes a versatile and strategically valuable intermediate for constructing complex heterocyclic systems and other pharmacologically active agents.[3][4] This guide aims to provide a thorough understanding of this compound, grounded in empirical data and established methodologies.

Molecular Structure and Physicochemical Properties

2-(Methylamino)benzonitrile is an aromatic compound where a benzene ring is substituted with a methylamino group (-NHCH₃) and a nitrile group (-C≡N) at adjacent positions (ortho substitution).

Molecular Identity and Weight

The fundamental identity of a compound is rooted in its molecular formula and corresponding weight, which are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

The molecular weight is a cornerstone for all quantitative work, from reaction planning to analytical characterization.

Table 1: Key Physicochemical Properties of 2-(Methylamino)benzonitrile

| Property | Value | Source(s) |

| Appearance | White to off-white solid/crystals | [5] |

| Melting Point | 70 °C | [7] |

| Boiling Point | 136 °C @ 16 Torr | [7] |

| Purity (Typical) | ≥98% | [5] |

| Storage | 2-8°C, desiccated, protected from light | [5] |

Molecular Structure Visualization

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and intermolecular interactions. The ortho positioning of the methylamino and nitrile groups allows for potential intramolecular hydrogen bonding and electronic delocalization, influencing its chemical behavior.

Caption: Molecular structure of 2-(Methylamino)benzonitrile (C₈H₈N₂).

Analytical Characterization: A Spectroscopic Profile

Confirmation of molecular structure and assessment of purity are non-negotiable in research and development. A combination of spectroscopic techniques provides a definitive fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-(Methylamino)benzonitrile, the expected signals include:

-

Aromatic Protons (4H): Multiple signals in the range of δ 6.5-7.5 ppm. The ortho, meta, and para protons will exhibit complex splitting patterns (multiplets) due to spin-spin coupling.[8]

-

N-H Proton (1H): A broad singlet that can appear over a wide range, typically δ 4.5-5.5 ppm, the position of which is concentration and solvent-dependent.

-

Methyl Protons (3H): A singlet (or a doublet if coupled to the N-H proton, which is often not observed due to exchange) around δ 2.8-3.0 ppm.[9] The downfield shift is due to the deshielding effect of the adjacent nitrogen atom.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of non-equivalent carbon atoms.

-

Nitrile Carbon (C≡N): A characteristic peak in the δ 115-120 ppm region.[10]

-

Aromatic Carbons (6C): Six distinct signals are expected between δ 110-155 ppm. The carbon attached to the amino group (C-NH) will be shifted significantly upfield compared to the unsubstituted benzene carbon (δ ~128 ppm), while the carbon attached to the nitrile group (C-CN) will appear further downfield.[11][12]

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 30-35 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum is dominated by absorptions corresponding to bond vibrations.

-

N-H Stretch: A sharp to medium peak around 3350-3450 cm⁻¹ indicates the secondary amine N-H bond.[13][14]

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[14]

-

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the methyl group.[14]

-

C≡N Stretch (Nitrile): A strong, sharp, and highly characteristic absorption at 2220-2240 cm⁻¹.[13][15] The intensity and position of this peak are definitive for the nitrile functionality.

-

C=C Aromatic Stretch: Several medium to sharp peaks in the 1450-1600 cm⁻¹ region.[14]

-

C-N Stretch: An absorption in the 1250-1335 cm⁻¹ range.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which further confirm the structure.

-

Molecular Ion (M⁺): A peak at m/z = 132, corresponding to the molecular weight of the compound.[6]

-

Key Fragments: The most abundant peak (base peak) is often observed at m/z = 131, resulting from the loss of a single hydrogen atom.[6] Another significant fragment may appear at m/z = 104, corresponding to the loss of the nitrile group (HCN).[6]

Experimental Protocols: Synthesis and Purification

The reliable synthesis and purification of starting materials are critical for the success of subsequent research. The following protocols are based on established chemical principles and patent literature for producing high-purity 2-(Methylamino)benzonitrile.[16]

Synthesis via Dehydration of Anthranilamide Derivative

A robust method for preparing 2-aminobenzonitriles involves the dehydration of the corresponding amide. The following procedure is adapted from a process developed for producing high-purity 2-aminobenzonitrile from anthranilamide, which can be conceptually extended to its N-methylated analog.[16] The direct N-methylation of 2-aminobenzonitrile is an alternative route.[4]

Reaction Principle: The conversion of a primary amide (or in this conceptual extension, an N-methyl amide) to a nitrile is a dehydration reaction. Strong dehydrating agents like phosphorus pentachloride (PCl₅), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂) are effective. PCl₅ is particularly efficient for this transformation.

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend N-methylanthranilamide (1.0 eq) in a dry halogenated solvent such as chloroform or dichloromethane (approx. 5-10 volumes).

-

Causality: A dry, inert atmosphere (N₂) is crucial to prevent the premature quenching of the highly reactive PCl₅ by atmospheric moisture. Chloroform is an effective solvent that is inert to the reaction conditions.[16]

-

-

Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Add phosphorus pentachloride (1.1 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: The reaction is exothermic. Slow, controlled addition at low temperature prevents runaway reactions and the formation of undesired byproducts. A slight molar excess of PCl₅ ensures complete conversion of the starting material.

-

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amide is fully consumed.

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water (8-10 volumes).

-

Causality: This step quenches any unreacted PCl₅ and hydrolyzes the phosphorus oxychloride (POCl₃) byproduct into phosphoric acid. This is a highly exothermic process requiring caution.

-

-

Extraction: Adjust the pH of the aqueous mixture to ~1-2 with concentrated HCl. Transfer the mixture to a separatory funnel and extract the product into the organic layer (chloroform). Separate the layers and wash the organic phase with water, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Causality: Extracting at an acidic pH ensures that any basic impurities remain protonated in the aqueous layer, while the desired, less basic product partitions into the organic solvent, leading to a purer crude product.[16] The subsequent washes neutralize residual acid and remove water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(Methylamino)benzonitrile.

Purification by Recrystallization

To achieve high purity (>99.5%), suitable for drug development applications, the crude product must be purified. Recrystallization is a powerful technique for this purpose.[17][18]

Principle: Recrystallization relies on the difference in solubility of the compound and its impurities in a chosen solvent system at different temperatures. The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[19]

Step-by-Step Protocol:

-

Solvent Selection: Based on the polarity of 2-(Methylamino)benzonitrile, a two-solvent system like ethanol/water or a single solvent like isopropanol or a hydrocarbon solvent (e.g., hexane, cyclohexane) is suitable.[16][20] Hexane or cyclohexane is reported to be effective.[16]

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., cyclohexane at 40-60 °C) until the solid just dissolves completely.[21]

-

Causality: Using the minimum amount of hot solvent is key to maximizing the yield upon cooling, as excess solvent will retain more product in the solution.

-

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[21]

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within the crystals.

-

-

Collection and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18] Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum to obtain pure 2-(Methylamino)benzonitrile.

Workflow Visualization

Caption: Workflow for the synthesis and purification of 2-(Methylamino)benzonitrile.

Applications in Drug Discovery and Development

2-(Methylamino)benzonitrile is not merely a chemical curiosity; it is a key building block in the synthesis of high-value pharmaceutical agents. Its bifunctional nature allows it to participate in a wide array of cyclization and coupling reactions to form complex heterocyclic scaffolds.

-

DPP-4 Inhibitors: The compound is a precursor in the synthesis of novel quinazolinone derivatives that have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[22]

-

Kinase Inhibitors: The benzonitrile scaffold is integral to many kinase inhibitors used in oncology. The nitrile group often serves as a crucial hydrogen bond acceptor in the ATP-binding pocket of kinases.[1]

-

Antiviral and Antimicrobial Agents: Benzonitrile derivatives have been explored for their potential as antiviral (e.g., against Hepatitis C Virus) and antimicrobial agents.[1] The structural framework of 2-(Methylamino)benzonitrile provides a starting point for developing such molecules.

Safety and Handling

As a laboratory chemical, 2-(Methylamino)benzonitrile requires careful handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-(Methylamino)benzonitrile is a compound of significant utility for the medicinal chemist and drug discovery scientist. Its well-defined molecular structure and physicochemical properties, combined with reliable synthetic and purification protocols, make it an accessible and valuable intermediate. A thorough understanding of its spectroscopic fingerprint is essential for quality control and structural verification in any research endeavor. As the demand for novel therapeutics continues to grow, the strategic application of versatile building blocks like 2-(Methylamino)benzonitrile will remain a cornerstone of innovation.

References

-

Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv - Brieflands . (2025, February 24). Brieflands. Retrieved January 9, 2026, from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry . (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

2-(Methylamino)benzonitrile | C8H8N2 | CID 292603 - PubChem . (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

2-Fluoro-6-(methylamino)benzonitrile | C8H7FN2 | CID 13469797 - PubChem . (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

How can I purify impure benzonitrile? - ResearchGate . (2017, July 23). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Gram‐scale synthesis of benzylamine from benzonitrile. - ResearchGate . (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Atom-Economical and Tandem Conversion of Nitriles to N-Methylated Amides Using Methanol and Water | ACS Catalysis . (2019, October 11). ACS Publications. Retrieved January 9, 2026, from [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester . (n.d.). University of Rochester. Retrieved January 9, 2026, from [Link]

-

Two-Solvent Recrystallization Guide - MIT OpenCourseWare . (n.d.). MIT OpenCourseWare. Retrieved January 9, 2026, from [Link]

-

Chemical shifts - UCL . (n.d.). University College London. Retrieved January 9, 2026, from [Link]

-

The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo . (n.d.). Mettler Toledo. Retrieved January 9, 2026, from [Link]

-

RECRYSTALLIZATION - ResearchGate . (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

1885-29-6 2-Aminobenzonitrile C7H6N2, Formula,NMR,Boiling Point,Density,Flash Point . (n.d.). Mol-Instincts. Retrieved January 9, 2026, from [Link]

-

(PDF) 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones . (2021, January 18). ResearchGate. Retrieved January 9, 2026, from [Link]

-

2-[1-(Methylamino)pentan-3-yloxy]benzonitrile | C13H18N2O | CID - PubChem . (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Recrystallization | MIT Digital Lab Techniques Manual - YouTube . (2010, February 4). YouTube. Retrieved January 9, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data . (n.d.). University of Wisconsin. Retrieved January 9, 2026, from [Link]

-

p-(Dimethylamino)benzonitrile - Optional[1H NMR] - Chemical Shifts - SpectraBase . (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

Benzonitrile, 2-amino- - the NIST WebBook - National Institute of Standards and Technology . (n.d.). NIST. Retrieved January 9, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data . (n.d.). University of Wisconsin. Retrieved January 9, 2026, from [Link]

-

IR Chart . (n.d.). University of Colorado Boulder. Retrieved January 9, 2026, from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups . (n.d.). Northern Illinois University. Retrieved January 9, 2026, from [Link]

- RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents. (n.d.). Google Patents.

-

"Process For The Preparation Of Highly Pure 2 Aminobenzonitrile" - Quick Company . (n.d.). Quick Company. Retrieved January 9, 2026, from [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies . (2021, August 10). Signal Transduction and Targeted Therapy. Retrieved January 9, 2026, from [Link]

- CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents. (n.d.). Google Patents.

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts . (2024, March 19). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... - ResearchGate . (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts . (2023, January 29). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-(Methylamino)benzonitrile | 17583-40-3 [sigmaaldrich.com]

- 6. 2-(Methylamino)benzonitrile | C8H8N2 | CID 292603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(methylamino)benzonitrile | 17583-40-3 [amp.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. rsc.org [rsc.org]

- 12. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. researchgate.net [researchgate.net]

- 16. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile" [quickcompany.in]

- 17. mt.com [mt.com]

- 18. researchgate.net [researchgate.net]

- 19. Reagents & Solvents [chem.rochester.edu]

- 20. ocw.mit.edu [ocw.mit.edu]

- 21. youtube.com [youtube.com]

- 22. brieflands.com [brieflands.com]

An In-depth Technical Guide to the Physical Properties of 2-(Methylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Key Synthetic Intermediate

2-(Methylamino)benzonitrile, a seemingly straightforward aromatic nitrile, serves as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its strategic placement of a methylamino group ortho to the nitrile functionality imbues it with a unique electronic and steric profile, making it a valuable precursor in the development of novel therapeutics. A comprehensive understanding of its physical properties is not merely an academic exercise; it is a fundamental prerequisite for efficient process development, formulation design, and ultimately, the successful translation of a chemical entity into a viable drug candidate. This guide provides a detailed exploration of the core physical characteristics of 2-(Methylamino)benzonitrile, offering both established data and the experimental rationale behind its determination.

Compound Identity and Core Physicochemical Parameters

At its core, 2-(Methylamino)benzonitrile is a disubstituted benzene ring, the properties of which are dictated by the interplay between the electron-withdrawing nitrile group and the electron-donating methylamino group.

| Property | Value | Source(s) |

| Chemical Name | 2-(Methylamino)benzonitrile | [1] |

| CAS Number | 17320-13-9 | [1] |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Physical Form | White to off-white solid | |

| Melting Point | 70 °C | [1] |

| Boiling Point | 136 °C at 16 Torr | [1] |

| Density (Predicted) | 1.06 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 2.45 ± 0.10 | [1] |

It is critical to note that the provided density and pKa values are predicted and should be confirmed by experimental determination for rigorous applications.

Solubility Profile: A Key to Practical Application

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be readily soluble due to the polar nature of the nitrile and amino groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to be soluble, with the potential for hydrogen bonding interactions with the methylamino group.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is anticipated due to the overall organic character of the molecule.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Limited solubility is expected, although the aromatic ring may provide some affinity for toluene.

-

Aqueous Solubility: Expected to be low due to the hydrophobic nature of the benzene ring. The methylamino group can be protonated under acidic conditions, which would increase aqueous solubility.

Experimental Protocol: Determination of Qualitative Solubility

A systematic approach to determining solubility is crucial for reproducibility.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10 mg of 2-(Methylamino)benzonitrile into a series of clean, dry 1-dram vials.

-

Solvent Addition: To each vial, add 1 mL of the test solvent (e.g., water, methanol, ethanol, acetone, DMSO, chloroform, toluene, hexanes) in 0.2 mL increments.

-

Observation: After each addition, cap the vial and vortex for 30 seconds. Visually inspect for the complete dissolution of the solid.

-

Classification:

-

Soluble: Complete dissolution.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: No apparent dissolution.

-

Causality of Experimental Choices: This incremental addition method allows for a more nuanced observation of solubility rather than a simple "soluble/insoluble" binary classification. Vortexing ensures thorough mixing and overcomes kinetic limitations to dissolution.

Caption: Workflow for reduced pressure boiling point determination.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule, confirming its structure and purity. While a comprehensive, publicly available dataset for 2-(Methylamino)benzonitrile is limited, the expected spectral features can be predicted based on its structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons. The aromatic region will likely display a complex multiplet pattern due to the ortho, meta, and para couplings. The N-H proton signal may be broad and its chemical shift will be dependent on the solvent and concentration. The N-methyl protons will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon will appear in the characteristic downfield region for nitriles (around 115-125 ppm). The aromatic carbons will resonate in the 110-150 ppm range, and the N-methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(Methylamino)benzonitrile is expected to exhibit characteristic absorption bands:

-

N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Peaks in the 2800-3100 cm⁻¹ region.

-

C≡N Stretch: A strong, sharp absorption band around 2220-2230 cm⁻¹. This is a highly characteristic peak for nitriles.

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Absorptions in the 1250-1350 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(Methylamino)benzonitrile, the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion (M⁺•): A peak at m/z = 132, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways: Loss of a hydrogen atom to give a peak at m/z = 131. Loss of a methyl group (CH₃) to give a peak at m/z = 117. Cleavage of the methylamino group could also lead to other characteristic fragments.

Polymorphism and Crystal Structure

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development as different polymorphs can exhibit different physical properties, including solubility, melting point, and stability. To date, there is no publicly available information on the polymorphism of 2-(Methylamino)benzonitrile.

Similarly, a definitive crystal structure determined by X-ray crystallography has not been reported in open literature. Such a study would provide invaluable information on the solid-state conformation, intermolecular interactions, and crystal packing of the molecule, which would further rationalize its observed physical properties. The presence of both hydrogen bond donors and acceptors suggests the likelihood of a well-defined hydrogen-bonding network in the solid state.

Safety and Handling

2-(Methylamino)benzonitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data, it is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion: A Foundation for Further Investigation

This technical guide has synthesized the available data on the physical properties of 2-(Methylamino)benzonitrile and provided a framework for their experimental determination. While core parameters such as melting point and boiling point are established, a significant opportunity exists for further research to fill the existing data gaps, particularly in the areas of quantitative solubility, experimental density and pKa, comprehensive spectral analysis, and solid-state characterization. Such studies will undoubtedly provide a more complete physicochemical understanding of this important synthetic intermediate, thereby empowering researchers in their pursuit of novel chemical entities with therapeutic potential.

References

-

Journal of Materials Chemistry C. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylamino)benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-(methylamino)benzonitrile. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-[2-(Methylamino)ethyl]benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(2,3-Dimethoxyphenyl)methylamino]benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminobenzonitrile. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzonitrile, 2-amino-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Retrieved from [Link]

-

PMC. (n.d.). Crystal structures of three substituted 3-aryl-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(2-Methylthiolan-2-yl)methylamino]benzonitrile. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 17583-40-3 | 2-(Methylamino)benzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]

-

Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

-

13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzonitrile, 2-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]

-

PMC. (n.d.). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of compound C from BuOK, dimethylsilacyclobutane, and 1,1-diphenylethylene quenched by Me3SiCl. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of 2-benzylidenemalononitrile (3a). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Methylamino)benzonitrile

This guide provides a comprehensive technical overview of the melting and boiling points of 2-(Methylamino)benzonitrile (CAS No. 17583-40-3), a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of this compound, outlining detailed methodologies for their empirical determination. The protocols described herein are grounded in established principles of physical chemistry and are presented with the causal reasoning behind critical experimental steps, ensuring both accuracy and reproducibility in a laboratory setting.

Section 1: Compound Identification and Properties

2-(Methylamino)benzonitrile is a substituted aromatic nitrile. Its structure, characterized by a methylamino group ortho to a nitrile group on a benzene ring, dictates its physical and chemical behavior.

| Property | Value | Source(s) |

| Chemical Name | 2-(Methylamino)benzonitrile | |

| CAS Number | 17583-40-3 | [1] |

| Molecular Formula | C₈H₈N₂ | |

| Molecular Weight | 132.16 g/mol | |

| Melting Point | 70 °C | [2] |

| Boiling Point | 277.6 °C at 760 mmHg | [3] |

| Appearance | White to off-white solid |

Section 2: The Critical Importance of Accurate Melting and Boiling Point Determination

The melting and boiling points are fundamental physical constants that provide a wealth of information about a compound. For a research scientist, these values are the first indicators of purity. A sharp melting point range, typically less than 1°C, is indicative of a highly pure crystalline solid.[4] Conversely, a broad melting range suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point.

The boiling point, defined as the temperature at which the vapor pressure of a liquid equals the external pressure, is equally crucial.[5] It is a key parameter for purification techniques such as distillation and provides insight into the volatility of the compound. Accurate determination of these properties is non-negotiable for ensuring the quality and consistency of starting materials and intermediates in drug development and other high-purity applications.

Section 3: Experimental Determination of the Melting Point

The determination of a melting point, while conceptually simple, requires meticulous technique to yield accurate and reproducible results. Two primary methods are detailed below: the classical Thiele tube method and the more modern digital melting point apparatus.

Methodology 1: The Thiele Tube Method

The Thiele tube is an elegant piece of glassware designed to heat a sample uniformly via convection currents in a heating oil.[6] This method is cost-effective and provides a direct visual observation of the melting process.

-

Sample Preparation: A small amount of finely powdered, dry 2-(methylamino)benzonitrile is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the solid to a height of 2-3 mm.[7]

-

Apparatus Assembly: The Thiele tube is filled with a high-boiling, inert liquid (e.g., silicone oil or mineral oil) to a level just above the side-arm. The capillary tube is attached to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then inserted into the Thiele tube.

-

Heating and Observation: The side arm of the Thiele tube is gently heated with a Bunsen burner or a microburner.[7] The convection currents will ensure the entire oil bath is heated uniformly.

-

Data Acquisition: The temperature is monitored closely. The melting point is recorded as a range: from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[7]

-

Fine Powder: Using a finely powdered sample ensures uniform heat transfer throughout the solid.

-

Packed Sample: A well-packed sample prevents air pockets that can lead to inaccurate readings.

-

Slow Heating Rate: A slow and steady heating rate (1-2 °C per minute) near the expected melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate measurement.[6]

-

Convection Currents: The unique shape of the Thiele tube is specifically designed to create natural convection currents in the heating oil, eliminating the need for manual stirring and ensuring a uniform temperature distribution.[9]

Caption: Workflow for Thiele Tube Melting Point Determination.

Methodology 2: Digital Melting Point Apparatus

Modern digital melting point apparatuses offer a higher degree of precision, control, and user convenience.[10] They typically feature a heated metal block, a sample holder for capillary tubes, and a digital display for temperature readout.[11][12]

-

Sample Preparation: The capillary tube is loaded with 2-(methylamino)benzonitrile as described in the Thiele tube method.

-

Instrument Setup: The apparatus is turned on and a plateau temperature is set, typically 10-20 °C below the expected melting point of the sample. A slow ramp rate (e.g., 1 °C/minute) is then programmed.[10]

-

Measurement: The capillary tube is inserted into the heating block. The "start" button is pressed, and the apparatus will rapidly heat to the plateau temperature and then increase at the programmed ramp rate.

-

Observation and Data Recording: The sample is observed through a magnifying lens. The initial and final melting temperatures are recorded by pressing a button on the instrument, which stores the values on the digital display.[11]

-

Plateau Temperature: Setting a plateau temperature allows for rapid heating to a point just below the melting point, saving time without sacrificing accuracy.

-

Controlled Ramp Rate: The digitally controlled slow ramp rate ensures that the sample and the thermometer are in thermal equilibrium, which is paramount for an accurate determination.

-

Digital Detection: Many advanced systems use photoelectric detection to automatically record the melting point, reducing operator-dependent variability.[11]

Caption: Digital Melting Point Apparatus Workflow.

Section 4: Experimental Determination of the Boiling Point

The boiling point of 2-(methylamino)benzonitrile is relatively high, necessitating careful experimental technique. The micro boiling point method is particularly suitable for research settings where sample quantities may be limited.

Micro Boiling Point Determination (Siwoloboff Method)

This method is highly efficient in terms of sample consumption, requiring only a few drops of the liquid.[13] It can be performed using a Thiele tube or a standard oil bath.

-

Sample Preparation: A small amount (0.5-1 mL) of 2-(methylamino)benzonitrile is placed in a small test tube (e.g., a fusion tube). A melting point capillary tube is sealed at one end and then inverted (open end down) and placed inside the test tube containing the sample.[6]

-

Apparatus Assembly: The test tube assembly is attached to a thermometer. This is then placed in a Thiele tube or an oil bath, ensuring the sample is immersed in the heating medium.

-

Heating and Observation: The apparatus is heated gradually. Initially, a stream of bubbles will emerge from the inverted capillary as the trapped air expands.[14] As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed as the liquid boils and its vapor fills the capillary.

-

Data Acquisition: Once a steady stream of bubbles is observed, the heat source is removed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[13][14] This is the point where the external pressure equals the vapor pressure of the liquid.

-

Inverted Capillary: The inverted capillary tube serves as a small, isolated environment to observe the equilibrium between the liquid's vapor pressure and the external pressure.

-

Cooling Phase Measurement: The boiling point is recorded during the cooling phase to ensure that the measurement represents the true equilibrium point. Measuring during heating can lead to superheating and an erroneously high reading.

-

Pressure Equalization: The liquid is drawn into the capillary when the vapor pressure inside the capillary, which is equal to the liquid's vapor pressure at that temperature, drops just below the external atmospheric pressure. This precise point is the boiling point.

Caption: Micro Boiling Point Determination Procedure.

Section 5: Safety and Handling

2-(Methylamino)benzonitrile should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The safety data sheet (SDS) indicates that it may be harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation.[15] All experimental procedures, especially those involving heating, should be conducted in a well-ventilated fume hood.

Section 6: Conclusion

The accurate determination of the melting and boiling points of 2-(methylamino)benzonitrile is a fundamental aspect of its quality control and application in scientific research and development. The methodologies outlined in this guide, from the traditional Thiele tube to modern digital instrumentation, provide robust frameworks for obtaining reliable data. By understanding the principles behind each step, researchers can ensure the integrity of their materials and the validity of their subsequent experimental work.

References

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Timstar. Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

chymist.com. Micro Boiling Point Determination. Retrieved from [Link]

-

Wikipedia. Thiele tube. Retrieved from [Link]

-

chemconnections.org. Boiling Point Determination. Retrieved from [Link]

-

University of Calgary. Micro-boiling point measurement. Retrieved from [Link]

-

University of Calgary. Micro-boiling point measurement. Retrieved from [Link]

-

MRC Laboratory Instruments. Operation Instructions for INE-WRS-1B Digital Melting Point Apparatus. Retrieved from [Link]

-

Manuals.plus. VSI-41 Digital Melting-Boiling Point Apparatus Instructions. Retrieved from [Link]

-

Scribd. Micro-Method for Boiling Point Determination. Retrieved from [Link]

-

NEULOG. NFU 498 Digital Melting Point Apparatus. Retrieved from [Link]

-

SSERC. Melting point determination. Retrieved from [Link]

-

Contech Instruments. DIGITAL MELTING POINT APPARATUS. Retrieved from [Link]

-

AELAB. Instruction manual | Digital melting point instrument. Retrieved from [Link]

-

Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET - 2-Methylamino-benzonitrile. Retrieved from [Link]

Sources

- 1. 2-(methylamino)benzonitrile | 17583-40-3 [chemicalbook.com]

- 2. 17583-40-3 | CAS DataBase [m.chemicalbook.com]

- 3. molbase.com [molbase.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chemconnections.org [chemconnections.org]

- 6. Thiele tube - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. timstar.co.uk [timstar.co.uk]

- 9. flinnsci.com [flinnsci.com]

- 10. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 11. mrclab.co.il [mrclab.co.il]

- 12. manuals.plus [manuals.plus]

- 13. chymist.com [chymist.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 2-(Methylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Methylamino)benzonitrile (CAS No. 17583-40-3), a key chemical intermediate.[1] We delve into the core analytical techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to build a comprehensive and validated structural profile of the molecule. This document is designed to serve as a practical reference for researchers, offering not just raw data but a detailed interpretation grounded in established spectroscopic principles. We explore the causality behind the observed spectral features, providing detailed experimental protocols and data-driven insights to ensure scientific integrity and reproducibility.

Introduction: The Molecular Profile

2-(Methylamino)benzonitrile, with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol , is an ortho-substituted aromatic compound.[1] Its structure, featuring a secondary amine and a nitrile group attached to a benzene ring, presents a unique and definitive spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control, reaction monitoring, and structural confirmation in synthetic and medicinal chemistry workflows. This guide will systematically deconstruct this fingerprint across multiple analytical platforms.

Caption: Molecular Structure of 2-(Methylamino)benzonitrile.

Infrared (IR) Spectroscopy: Functional Group Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, making it an exceptional tool for identifying functional groups. The IR spectrum of 2-(Methylamino)benzonitrile provides clear, unambiguous evidence for its key structural components.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A self-validating protocol for acquiring high-quality IR data involves the following steps:

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is purged and a background spectrum is collected using a clean ATR crystal (e.g., diamond or germanium). This step is critical as it subtracts atmospheric interferences (CO₂, H₂O) from the sample spectrum.

-

Sample Application: Place a small amount of solid 2-(Methylamino)benzonitrile onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure optimal contact between the sample and the crystal. Insufficient contact is a common source of poor-quality, low-intensity spectra.

-

Data Acquisition: Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–500 cm⁻¹. Signal averaging increases the signal-to-noise ratio, ensuring weak signals are not missed.

-

Data Processing: Perform an ATR correction and baseline correction to produce the final absorbance spectrum.

Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3350 - 3450 | Secondary Amine (N-H) | Stretching | Medium, Sharp |

| ~3000 - 3100 | Aromatic C-H | Stretching | Medium to Weak |

| ~2850 - 2960 | Aliphatic C-H (Methyl) | Stretching | Medium to Weak |

| ~2220 - 2240 | Nitrile (C≡N) | Stretching | Strong, Sharp |

| ~1600, ~1475 | Aromatic C=C | Ring Stretching | Medium |

| ~1510 - 1540 | Secondary Amine (N-H) | Bending | Medium |

Note: Precise peak positions are sample-dependent. The data presented are characteristic ranges.

Spectral Interpretation: A Causality-Driven Analysis

The IR spectrum of 2-(Methylamino)benzonitrile is dominated by three key features:

-

N-H Stretch: A secondary amine exhibits a single, relatively sharp N-H stretching band, unlike the two-pronged signal of a primary amine.[2] Its position around 3400 cm⁻¹ is characteristic of N-H bonds, which are less polar and form weaker hydrogen bonds than O-H bonds, resulting in a sharper peak.

-

C≡N Stretch: The nitrile group provides the most definitive peak in the spectrum. The C≡N triple bond is very strong, causing it to vibrate at a high frequency, appearing in a region of the spectrum (~2230 cm⁻¹) that is typically devoid of other signals.[3] Its strong intensity is due to the large change in dipole moment during the stretching vibration.

-

Aromatic and Aliphatic Regions: The spectrum also confirms the presence of the benzene ring through C-H stretches above 3000 cm⁻¹ and C=C ring stretches around 1600 cm⁻¹. The methyl group is evidenced by C-H stretching signals just below 3000 cm⁻¹.

Caption: Workflow for FTIR data acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the cornerstone of chemical structure determination, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of 2-(Methylamino)benzonitrile and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz). The instrument is tuned and shimmed to optimize magnetic field homogeneity, which is crucial for achieving high-resolution spectra with sharp lines.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Following ¹H acquisition, acquire a proton-decoupled ¹³C spectrum. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Proton decoupling simplifies the spectrum to singlets for each unique carbon, making interpretation more straightforward.

¹H NMR Analysis

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule.

Data Presentation: ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | Multiplet | 2H | Ar-H |

| ~6.6 - 6.8 | Multiplet | 2H | Ar-H |

| ~4.5 - 5.5 | Broad Singlet | 1H | N-H |

| ~2.9 - 3.0 | Singlet | 3H | -CH₃ |

Note: Predicted data based on established chemical shift principles.[4] Actual values may vary based on solvent and concentration.

Interpretation and Expertise:

-

Aromatic Region (6.6-7.6 ppm): The four aromatic protons do not form a simple pattern due to the ortho substitution. The electron-donating -NHCH₃ group shields the ortho and para protons (shifting them upfield), while the electron-withdrawing -CN group deshields them (shifting them downfield). This interplay results in a complex multiplet pattern that requires advanced analysis (or simulation) to fully resolve, but its integration of 4H is unambiguous.

-

Methyl Signal (~2.9 ppm): The three protons of the methyl group are equivalent and not coupled to any adjacent protons, thus they appear as a sharp singlet integrating to 3H. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom.

-

Amine Proton (~4.5-5.5 ppm): The N-H proton typically appears as a broad singlet. The broadening is due to quadrupole coupling with the nitrogen nucleus and potential chemical exchange with trace amounts of water. Its chemical shift can be highly variable.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Data Presentation: ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C -NHCH₃ (C2) |

| ~134 | C -H (C4/C6) |

| ~132 | C -H (C5) |

| ~120 | C ≡N |

| ~118 | C -H (C3) |

| ~110 | C -CN (C1) |

| ~30 | -C H₃ |

Note: Predicted data based on additivity rules and spectral databases for similar compounds.[5][6]

Interpretation and Expertise:

-

Quaternary Carbons: Two carbons will appear without attached protons (in a DEPT experiment). The carbon attached to the nitrogen (C2) is significantly deshielded (~150 ppm) due to the electronegativity of nitrogen. The carbon attached to the nitrile group (C1, the ipso-carbon) appears far upfield (~110 ppm), a known shielding effect of the nitrile substituent.

-

Nitrile Carbon (~120 ppm): The C≡N carbon has a highly characteristic chemical shift in this region.

-

Aromatic CH Carbons: The remaining four aromatic carbons appear between ~118-134 ppm. Their exact assignment requires 2D NMR techniques (like HSQC/HMBC), but their presence confirms the substituted benzene ring.

-

Methyl Carbon (~30 ppm): The aliphatic methyl carbon is highly shielded and appears upfield, consistent with an N-methyl group.

Caption: Visual aid for NMR assignments of 2-(Methylamino)benzonitrile.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC) for separation and purification before entering the ion source. This GC-MS setup is standard for volatile, thermally stable compounds.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[7]

-

Fragmentation: The 70 eV of energy is substantial, causing the molecular ion to fragment in predictable ways.[8]

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Presentation: Key Mass Fragments

| m/z Value | Proposed Fragment | Notes |

| 132 | [C₈H₈N₂]⁺• | Molecular Ion (M⁺•) |

| 131 | [M - H]⁺ | Loss of a hydrogen radical |

| 117 | [M - CH₃]⁺ | Loss of a methyl radical |

| 104 | [M - NCH₂]⁺ or [C₇H₄N]⁺ | Complex rearrangement/fragmentation |

Data derived from NIST spectral library for 2-(Methylamino)benzonitrile.[9]

Spectral Interpretation: Validating the Structure

-

The Nitrogen Rule: The molecular weight of 2-(Methylamino)benzonitrile is 132.[1] The molecule contains two nitrogen atoms (an even number). According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The observation of the molecular ion peak at m/z = 132 is consistent with this rule and confirms the molecular formula.[10]

-

Key Fragmentations:

-

m/z 131: The peak at M-1 is common and arises from the loss of a hydrogen atom, often from the amine or methyl group.

-

m/z 117: A significant peak resulting from the cleavage of the N-C(methyl) bond, losing a methyl radical (•CH₃, 15 Da). This is a common and stable fragmentation pathway for N-methylated compounds.

-

m/z 104: This fragment likely arises from a more complex process, possibly involving the loss of the entire methylamino group followed by rearrangement, or cleavage of the bond between the ring and the nitrile group.

-

Caption: Plausible EI-MS fragmentation pathways for 2-(Methylamino)benzonitrile.

Conclusion

The structural elucidation of 2-(Methylamino)benzonitrile is robustly achieved through a multi-technique spectroscopic approach. IR spectroscopy confirms the presence of the key N-H, C≡N, and aromatic functionalities. High-field ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, corroborating the ortho substitution pattern. Finally, mass spectrometry validates the molecular weight via the molecular ion peak and reveals characteristic fragmentation patterns consistent with the proposed structure. Together, these datasets form a comprehensive and self-validating analytical package, providing researchers with a definitive spectroscopic fingerprint for the confident identification of 2-(Methylamino)benzonitrile.

References

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

-

2 - Supplementary Information. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylamino)benzonitrile. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

The Journal of Organic Chemistry 1971 Volume.36 No.5. (1971). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-[(2-Methylthiolan-2-yl)methylamino]benzonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

University of Wisconsin-Madison Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-amino-. Retrieved from [Link]

-

Montana Department of Environmental Quality. (n.d.). MT-WMRD Laboratory EDD. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]

-

MDPI. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

Sources

- 1. 2-(methylamino)benzonitrile | 17583-40-3 [chemicalbook.com]

- 2. Benzonitrile, 2-amino- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 2-Aminobenzonitrile(1885-29-6) 13C NMR spectrum [chemicalbook.com]

- 6. Benzonitrile(100-47-0) 13C NMR [m.chemicalbook.com]

- 7. uni-saarland.de [uni-saarland.de]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. 2-(Methylamino)benzonitrile | C8H8N2 | CID 292603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Safe Handling of 2-(Methylamino)benzonitrile

Prepared for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe handling, storage, and emergency management of 2-(Methylamino)benzonitrile (CAS No. 17583-40-3). As a Senior Application Scientist, the following protocols and recommendations are synthesized from established safety data and field-proven best practices to ensure the highest standards of laboratory safety and experimental integrity. The causality behind each procedural choice is explained to empower researchers with a deep, actionable understanding of risk mitigation.

Compound Identification and Physicochemical Properties

2-(Methylamino)benzonitrile is a solid organic compound utilized in various synthetic chemistry applications.[1] A thorough understanding of its physical and chemical properties is the foundation of a robust safety protocol.

| Property | Value | Source |

| CAS Number | 17583-40-3 | [1][2] |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 70 °C | [1] |

| Boiling Point | 136 °C at 16 Torr | [1] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [1][2] |

Hazard Identification and GHS Classification

2-(Methylamino)benzonitrile is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity and irritation.[2] The GHS classification dictates the minimum personal protective equipment (PPE) and handling controls required.

| GHS Classification | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |

GHS Label Elements:

A Proactive Approach: Risk Assessment and the Hierarchy of Controls

Effective laboratory safety transcends simple rule-following; it involves a dynamic risk assessment process. The "Hierarchy of Controls" is a fundamental principle that prioritizes the most effective safety measures. This approach is a self-validating system, as it systematically reduces risk at its source.

Caption: Decision tree for responding to an exposure incident.

First-Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. F[3]lush the affected skin area with copious amounts of soap and water for at least 15 minutes. S[4]eek medical attention if skin irritation develops or persists. *[4] Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open. R[3][5]emove contact lenses if present and easy to do. T[4]ransport the victim to a hospital for medical evaluation, even if no symptoms are immediately apparent. *[3] Inhalation: Move the affected person to fresh air immediately. I[4]f symptoms such as coughing, wheezing, or shortness of breath occur, call for medical assistance. *[3] Ingestion: Rinse the mouth thoroughly with water. I[4]mmediately call a poison control center or physician for guidance. Do not induce vomiting unless directed to do so by medical personnel.

Spill and Leak Management

-

Minor Spill (Solid): Ensure proper PPE is worn. Avoid generating dust. G[4]ently sweep or vacuum the solid material into a suitable, labeled container for hazardous waste disposal. D[4]econtaminate the spill area with an appropriate solvent and wash thoroughly.

-

Major Spill: Evacuate the immediate area and alert nearby personnel. P[5]revent entry into the contaminated zone. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. P[5]revent the spilled material from entering drains or waterways.

[6]### 6. Waste Disposal

Chemical waste must be managed according to institutional, local, and national regulations.